Boc-Orn(Z)-OH is one of many building blocks used in SPPS. Its specific function is to incorporate the amino acid L-ornithine into the peptide chain. L-ornithine is an essential amino acid found in many proteins and plays a role in various biological functions [National Institutes of Health (.gov), "Dietary Reference Intakes (DRIs): Recommended Dietary Allowances and Dietary Reference Intakes (DRIs)" ].
Boc-Orn(Z)-OH, also known as Nα-Boc-Nδ-Cbz-L-ornithine or Nα-Boc-Nδ-Z-L-ornithine, is a protected amino acid derivative commonly used in peptide synthesis []. It is derived from the natural amino acid L-ornithine, with Boc (tert-Butyloxycarbonyl) protecting the alpha-amino group (Nα) and Z (Benzyloxycarbonyl) protecting the delta-amino group (Nδ) of the ornithine side chain []. This protection scheme allows for selective manipulation of other functional groups during peptide chain assembly.
The key features of Boc-Orn(Z)-OH's structure include:
The linear formula for Boc-Orn(Z)-OH is C18H26N2O6, indicating 18 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms [].
Boc-Orn(Z)-OH can be synthesized through various methods, but a common approach involves reacting L-ornithine with Boc anhydride to protect the Nα group. Subsequently, the Nδ group is protected with benzyl chloroformate to yield Boc-Orn(Z)-OH [].
Boc and Z protecting groups are removed under specific conditions to expose the free amino groups for peptide bond formation. Boc removal typically involves treatment with strong acids like trifluoroacetic acid (TFA), while Z removal often utilizes milder conditions like hydrogenation with a palladium catalyst [].
The deprotected Boc-Orn(Z)-OH can participate in peptide bond formation with other amino acid derivatives using various coupling reagents like dicyclohexylcarbodiimide (DCC) or N-methylmorpholine (NMM) [].
Irritant